molecular formula C12H10F3N3OS B12243089 N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12243089
M. Wt: 301.29 g/mol
InChI Key: GPPIRHGIZYYKLE-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a thiadiazole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethylphenyl group. Common synthetic routes may include:

    Cyclization reactions: Formation of the thiadiazole ring from appropriate precursors such as thiosemicarbazides.

    Amidation reactions: Coupling of the thiadiazole intermediate with 4-(trifluoromethyl)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiadiazole ring to sulfoxides or sulfones.

    Reduction: Reduction of the amide group to amines.

    Substitution: Electrophilic or nucleophilic substitution on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-(1,3,4-thiadiazol-2-yl)-3-[4-methylphenyl]propanamide: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10F3N3OS

Molecular Weight

301.29 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)9-4-1-8(2-5-9)3-6-10(19)17-11-18-16-7-20-11/h1-2,4-5,7H,3,6H2,(H,17,18,19)

InChI Key

GPPIRHGIZYYKLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=NN=CS2)C(F)(F)F

Origin of Product

United States

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